(2-Fluoro-4-hydrazinylphenyl)di(1H-1,2,4-triazol-1-yl)methanol
Description
The compound (2-Fluoro-4-hydrazinylphenyl)di(1H-1,2,4-triazol-1-yl)methanol features a methanol backbone substituted with two 1,2,4-triazole rings, a 2-fluoro group, and a 4-hydrazinylphenyl moiety. Its structure combines the antifungal activity associated with triazole derivatives (e.g., fluconazole analogs) with the reactivity of hydrazine, which is often leveraged in medicinal chemistry for its nucleophilic and chelating properties.
Properties
Molecular Formula |
C11H11FN8O |
|---|---|
Molecular Weight |
290.26 g/mol |
IUPAC Name |
(2-fluoro-4-hydrazinylphenyl)-bis(1,2,4-triazol-1-yl)methanol |
InChI |
InChI=1S/C11H11FN8O/c12-10-3-8(18-13)1-2-9(10)11(21,19-6-14-4-16-19)20-7-15-5-17-20/h1-7,18,21H,13H2 |
InChI Key |
CPMMRAXYKZHUCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)C(N2C=NC=N2)(N3C=NC=N3)O |
Origin of Product |
United States |
Biological Activity
The compound (2-Fluoro-4-hydrazinylphenyl)di(1H-1,2,4-triazol-1-yl)methanol is a novel synthetic derivative that incorporates a hydrazine moiety and a 1,2,4-triazole ring. This combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The triazole ring is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 238.24 g/mol. The structure consists of a phenyl ring substituted with a fluorine atom and a hydrazine group linked to two triazole units.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of triazole-thiones displayed potent activity against various bacterial strains and fungi. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Triazole-thione derivative | Effective against E. coli and S. aureus | |
| Triazole derivatives | Showed antifungal activity against C. albicans |
The presence of the hydrazine group may enhance these effects by promoting greater interaction with microbial targets.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to This compound have shown efficacy against various cancer cell lines:
In these studies, the compound demonstrated cytotoxicity comparable to established chemotherapeutics, indicating its potential as an anticancer agent.
The biological activity of triazoles often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450 in fungi, disrupting ergosterol synthesis.
- Cell Cycle Arrest : Certain triazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have illustrated the effectiveness of triazole derivatives in clinical and laboratory settings:
- Study on Antifungal Activity : A series of triazole derivatives were tested against clinical isolates of fungi. Compounds with hydrazine substitutions showed enhanced antifungal activity compared to their non-hydrazine counterparts.
- Anticancer Screening : A panel of triazole-containing compounds was screened against multiple cancer cell lines. The results indicated that compounds with hydrazine functionalities exhibited lower IC50 values than those without.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Triazole-containing compounds are widely studied for their pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Structure: The target compound uses a methanol backbone linked to a fluorophenyl-hydrazine group, distinguishing it from analogs like propan-2-ol (e.g., fluconazole derivatives) or benzene cores .
Substituents: The hydrazinyl group in the target compound is unique among the analogs.
Physicochemical Properties: Analogs with propan-2-ol cores (e.g., ) exhibit higher solubility in methanol, likely due to their shorter carbon chains and hydroxyl groups.
Synthetic Routes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
